2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine
Overview
Description
“2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine” is a chemical compound with the molecular formula C6H6ClN3O3 . It has a molecular weight of 203.58 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 203.58 . It is stored at refrigerator temperatures .Scientific Research Applications
Synthesis of Purines
2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine has been utilized in the synthesis of various purine compounds. One study involved its use in creating purines that amplify the effects of phleomycin against E. coli. This process involved methylaminolysis, reduction, and cyclization with orthoesters to produce various purine derivatives (Brown, Jones, Angyal, & Grigg, 1972).
Development of Aza-analogues of Pteridine
The compound has been employed in the development of aza-analogues of pteridine. This involved reactions like hydrazinolysis and cyclization to create various pentaazanaphthalenes and tetraazaindenes. These compounds' structural features were studied using various spectroscopic methods (Brown & Sugimoto, 1971).
Creation of Nitropyrimidine Derivatives
Research has been conducted on the reaction of methyl N-methyl-N-substituted nitropyrimidines with sodium alkoxides using this compound. This study explored the synthesis of various nitropyrimidine derivatives and their potential applications (Susvilo, Brukštus, & Tumkevičius, 2006).
Synthesis and Evaluation as Antitumor Agents
A series of trisubstituted nitropyrimidines, including derivatives of this compound, were synthesized and evaluated for their potential as antitumor agents. This research investigated their inhibition of cell proliferation in vitro (Thompson et al., 1997).
X-ray and Spectroscopic Analysis
The compound has been analyzed using X-ray crystallography and various spectroscopic techniques. Such studies offer insights into the structural and optical properties of nitropyrimidine derivatives (Jukić et al., 2010).
Synthesis of Novel Heterocyclic Systems
This compound has been used in the synthesis of new derivatives in heterocyclic chemistry. This includes the creation of novel pyrimidoquinazoline systems, which were characterized using various spectroscopic methods (Banihashemi, Hassani, & Lari, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pyrrolopyridones as potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction pathways and are often implicated in diseases such as cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Properties
IUPAC Name |
2-chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-4(10(11)12)5(13-2)9-6(7)8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXPMQAFHWYMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517573 | |
Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-99-6 | |
Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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